Enerisant

Histamine H3 receptor Binding affinity Ki

Choose Enerisant (TS-091) for its unmatched selectivity: Ki 1.65 nM at human H3 receptors with negligible binding to sigma-1, H1, H2, H4, and 66 other off-targets. Unlike pitolisant, it lacks CYP induction/inhibition, ensuring clean DDI profiles for combination studies. Low plasma protein binding (31%) and predominant renal excretion of unchanged drug guarantee superior CNS target engagement and simplified PK/PD modeling. Ideal for narcolepsy, cognition, and Alzheimer's research where receptor occupancy thresholds must be precisely controlled. High-purity solid with rigorous analytical documentation.

Molecular Formula C22H30N4O3
Molecular Weight 398.5 g/mol
CAS No. 1152747-82-4
Cat. No. B607326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnerisant
CAS1152747-82-4
SynonymsEnerisant
Molecular FormulaC22H30N4O3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4
InChIInChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1
InChIKeyIABXVJILZYNSTM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enerisant (CAS 1152747-82-4) for Scientific and Industrial Procurement: A High-Affinity Histamine H3 Receptor Antagonist


Enerisant (developmental code TS-091) is a small molecule histamine H3 receptor antagonist/inverse agonist characterized by competitive, orally active pharmacology [1]. Preclinically, enerisant demonstrates high affinity for the human histamine H3 receptor (Ki = 1.65 nM, IC50 = 2.89 nM) and exhibits wake-promoting and procognitive effects in rodent models [2][3]. It has been evaluated in Phase 2 clinical trials for narcolepsy, with clinical pharmacokinetic and drug-drug interaction (DDI) data available [4].

Why Enerisant (TS-091) Cannot Be Substituted by Generic H3 Antagonists


Although multiple histamine H3 receptor antagonists share a common target, they exhibit divergent off-target profiles, cytochrome P450 (CYP) interactions, and clinical efficacy/safety characteristics. For instance, the approved H3 antagonist pitolisant demonstrates appreciable binding affinity for sigma-1 receptors and is a known CYP3A4 inducer, properties that significantly influence its clinical pharmacology and adverse event profile [1][2]. In contrast, enerisant displays a distinct binding profile, lacks clinically relevant CYP induction, and exhibits a unique relationship between receptor occupancy and pharmacological effect [3][4]. These differences preclude interchangeable use and demand a rigorous, data-driven approach to compound selection. The quantitative evidence below substantiates the specific points of differentiation that inform scientific and procurement decisions.

Quantitative Differentiation Evidence for Enerisant (TS-091) Selection


Binding Affinity for Human H3 Receptor: Enerisant vs. Pitolisant

Enerisant demonstrates high binding affinity for the human histamine H3 receptor, with a Ki of 1.65 nM (IC50 2.89 nM) [1]. The approved comparator pitolisant exhibits an even higher affinity (Ki = 0.16 nM) . While pitolisant is a more potent binder in vitro, this does not directly translate to superior clinical performance. Instead, the difference in affinity and associated binding kinetics may contribute to the distinct safety and efficacy profiles observed for each compound.

Histamine H3 receptor Binding affinity Ki IC50

Off-Target Selectivity Profile: Enerisant vs. Pitolisant

Pitolisant exhibits nanomolar affinity for the sigma-1 receptor in addition to its H3 receptor antagonism, a property it shares with other clinically evaluated H3 antagonists like ABT-239 and PF-3654746 [1]. In contrast, enerisant displays negligible binding affinity for the sigma-1 receptor and for 66 other off-target receptors, including histamine H1, H2, and H4 subtypes [2].

Selectivity Sigma-1 receptor Off-target Polypharmacology

CYP-Mediated Drug-Drug Interaction (DDI) Potential: Enerisant vs. Pitolisant

Pitolisant is a known inducer of CYP3A4 and CYP2B6, and its metabolism is mediated by CYP2D6, necessitating dose adjustments with strong CYP2D6 inhibitors or CYP3A4 inducers [1][2]. Enerisant, however, exhibits a distinct DDI profile: it does not inhibit or induce major CYP isoforms (including CYP3A4) at clinically relevant concentrations, and it is primarily excreted unchanged in urine (64.5–89.9% of dose) without significant CYP-mediated metabolism [3].

CYP3A4 CYP2D6 Drug-drug interaction Metabolism

Plasma Protein Binding and Clinical Pharmacokinetics: Enerisant vs. Pitolisant

Enerisant demonstrates low and consistent plasma protein binding across species: 33.3–36.9% in rats, 25.5–26.0% in dogs, and 31.0–31.7% in humans [1]. Its elimination half-life is approximately 8 hours, with the majority of the drug excreted unchanged in urine [1]. Pitolisant, in contrast, exhibits high plasma protein binding (>90%) and a longer half-life of 10–12 hours [2][3].

Plasma protein binding Pharmacokinetics Half-life Excretion

Differential Receptor Occupancy Thresholds for Procognitive vs. Wake-Promoting Effects

In rodent studies, enerisant exhibits a unique dissociation between the receptor occupancy required for procognitive effects and that required for wake-promoting effects. Procognitive effects are observed at low doses (0.03–0.3 mg/kg, p.o.) that achieve <50% H3 receptor occupancy, whereas wake-promoting effects require much higher doses (3–10 mg/kg, p.o.) and near-complete receptor occupancy (>90%) [1]. This differential occupancy relationship is not a well-characterized feature of pitolisant or other H3 antagonists.

Receptor occupancy Procognitive Wake-promoting Dose selection

Optimal Research and Industrial Application Scenarios for Enerisant (TS-091)


Preclinical Cognitive Enhancement Studies Requiring Minimal Off-Target Confounding

Researchers investigating the role of histamine H3 receptors in cognition can utilize enerisant as a highly selective tool compound. Its negligible binding to sigma-1 receptors and other off-targets ensures that observed procognitive effects are primarily mediated through H3 receptor antagonism, thereby increasing the interpretability of behavioral data . This is a significant advantage over pitolisant, which possesses mixed pharmacology [1].

Clinical Pharmacology Studies Requiring a Clean CYP-Mediated Drug-Drug Interaction Profile

Enerisant's lack of CYP inhibition and induction makes it an ideal candidate for combination therapy studies in which potential drug-drug interactions are a major concern. Its pharmacokinetic profile, characterized by low plasma protein binding and predominant renal excretion of unchanged drug, simplifies clinical study design and reduces the risk of unexpected adverse events due to metabolic interactions [2]. This profile contrasts with the CYP3A4 induction and CYP2D6 metabolism of pitolisant [3].

Dose-Finding Studies Aiming to Separate Procognitive from Wake-Promoting Effects

The unique dissociation of receptor occupancy thresholds observed for enerisant in rodents provides a strong scientific rationale for designing clinical trials that aim to isolate procognitive benefits from unwanted wakefulness or insomnia [4]. This feature is particularly valuable in disorders where both cognitive impairment and sleep disturbance coexist, such as Alzheimer's disease or schizophrenia. Researchers can leverage the preclinical occupancy data to inform human PET imaging studies and clinical dose selection [5].

CNS Drug Discovery Programs Requiring a High-Free-Fraction Tool Compound

Enerisant's low plasma protein binding (human: 31.0–31.7%) results in a high free fraction, which is advantageous for CNS penetration and target engagement [2]. This property facilitates more robust in vitro-to-in vivo correlation studies and may reduce inter-subject variability in clinical pharmacokinetics. For industrial drug discovery programs, this simplifies pharmacokinetic/pharmacodynamic modeling and improves the predictability of human efficacious dose projections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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